4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)-

Description

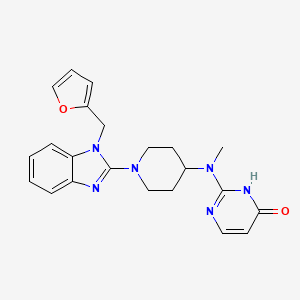

The compound 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- features a pyrimidinone core substituted with a benzimidazole-piperidine moiety and a 2-furanylmethyl group. This structure combines heterocyclic diversity (pyrimidinone, benzimidazole, piperidine, and furan) that is often leveraged in medicinal chemistry for targeting enzymes or receptors. The benzimidazole and furan substituents may enhance binding affinity or metabolic stability, while the piperidine linker provides conformational flexibility .

Properties

CAS No. |

108612-73-3 |

|---|---|

Molecular Formula |

C22H24N6O2 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

2-[[1-[1-(furan-2-ylmethyl)benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C22H24N6O2/c1-26(21-23-11-8-20(29)25-21)16-9-12-27(13-10-16)22-24-18-6-2-3-7-19(18)28(22)15-17-5-4-14-30-17/h2-8,11,14,16H,9-10,12-13,15H2,1H3,(H,23,25,29) |

InChI Key |

KKFIBQLXVNJFKP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CO4)C5=NC=CC(=O)N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde, such as 2-furanylmethyl aldehyde, under acidic conditions to form the benzimidazole ring.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

Coupling Reactions: The benzimidazole and piperidine moieties are then coupled using a suitable linker, often involving reductive amination or other coupling reactions.

Pyrimidinone Core Formation: The final step involves the formation of the pyrimidinone core through cyclization reactions involving urea or thiourea derivatives under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the benzimidazole moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrimidinone and benzimidazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Oxidized derivatives of the furan and piperidine rings.

Reduction Products: Reduced forms of the benzimidazole moiety.

Substitution Products: Alkylated or acylated derivatives of the pyrimidinone and benzimidazole rings.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and are often elucidated through biochemical and biophysical studies.

Comparison with Similar Compounds

Benzimidazole-Linked Pyrimidinones

- 2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-pyrimidinone (CAS 42389-40-2): Structural Differences: Lacks the piperidine and furan substituents; instead, it has a 6-methyl group on the pyrimidinone ring. Spectral Data: Infrared (IR) and nuclear magnetic resonance (NMR) data confirm hydrogen bonding (e.g., –NH2 at 3262 cm⁻¹) and conjugation within the pyrimidinone ring .

- I-BET469 (CAS 2003197-53-1): Structural Differences: Contains a morpholino group and a pyridinone ring instead of pyrimidinone. The benzimidazole is linked via a methoxypropan-2-yl group. Functional Implications: The morpholino group enhances water solubility, while the pyridinone core may alter electron distribution, affecting kinase inhibition profiles .

Piperidine-Containing Derivatives

- 1-(P-Fluorobenzyl)-2-((1-(2-(P-Methoxyphenyl)ethyl)piperidin-4-yl)amino)benzimidazole (CAS 68844-77-9): Structural Differences: Replaces the pyrimidinone core with a benzimidazole-piperidine scaffold and includes fluorophenyl/methoxyphenyl substituents. Functional Implications: The fluorophenyl group may improve blood-brain barrier penetration compared to the target compound’s furan, which is prone to oxidative metabolism .

- European Patent Derivatives (e.g., 7-(1-methylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one): Structural Differences: Features fused pyrazine-pyrimidinone systems with alkylated piperidine.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| Target Compound | ~450–500* | Furan, benzimidazole, piperidine | 2.5–3.2 | 3 / 5 |

| 2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-pyrimidinone | 232.25 | Methyl, benzimidazole | 1.8–2.3 | 2 / 4 |

| I-BET469 | 426.51 | Morpholino, methoxypropan-2-yl | 1.5–2.0 | 1 / 6 |

| 1-(P-Fluorobenzyl)-... (CAS 68844-77-9) | ~450* | Fluorophenyl, methoxyphenyl | 3.0–3.5 | 2 / 3 |

*Estimated based on structural analogs.

Biological Activity

4(1H)-Pyrimidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 4(1H)-Pyrimidinone, 2-((1-(1-(2-furanylmethyl)-1H-benzimidazol-2-yl)-4-piperidinyl)methylamino)- , exploring its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex molecular structure that includes a pyrimidinone core, a benzimidazole moiety, and a piperidine side chain. The synthesis typically involves multi-step reactions that may include:

- Formation of the pyrimidinone ring through cyclization reactions.

- Introduction of the benzimidazole unit via condensation reactions.

- Attachment of the piperidine group , often through nucleophilic substitution methods.

Anticancer Properties

Research has demonstrated that pyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms.

A study highlighted the effectiveness of similar pyrimidine derivatives in targeting specific cancer types, showing inhibition rates ranging from 33% to 99% against various tumor cells, with certain compounds demonstrating superior efficacy compared to standard chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to possess significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 4-Pyrimidinone Derivative | E. coli | 50 | Moderate |

| 4-Pyrimidinone Derivative | S. aureus | 25 | High |

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. Studies suggest that pyrimidine derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The structure-activity relationship indicates that lipophilicity plays a key role in enhancing antioxidant activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives, including:

- Anticancer Studies : A recent investigation into a series of pyrimidine compounds found that those with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against breast and lung cancer cell lines .

- Antimicrobial Evaluations : Another study focused on synthesizing new pyrimidine derivatives showed promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating a broad spectrum of antimicrobial action .

Q & A

Basic: What synthetic strategies are effective for preparing 4(1H)-Pyrimidinone derivatives with benzimidazole-piperidine moieties?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of benzimidazole intermediates via condensation of substituted aldehydes with thiosemicarbazide or hydrazine derivatives (e.g., uses tetrakis(dimethylamino)ethylene (TDAE) for coupling).

- Step 2: Functionalization of the piperidine ring, often through alkylation or reductive amination, to introduce the furanylmethyl group ( ).

- Step 3: Coupling the benzimidazole-piperidine intermediate with the pyrimidinone core via nucleophilic substitution or amidation. Sodium borohydride reduction may stabilize reactive intermediates ( ).

Critical Note: Monitor reaction conditions (pH, temperature) to avoid degradation of acid-labile pyrimidinone rings ( ).

Advanced: How do structural modifications (e.g., hydroxymethyl substituents) influence cytidine deaminase (CDA) inhibition?

Methodological Answer:

- Transition-State (TS) Mimicry: Introducing hydroxymethyl groups at C-4 (e.g., compound 7 in ) mimics the TS of CDA-catalyzed deamination, enhancing binding affinity (Ki = 4 × 10⁻⁷ M, comparable to tetrahydrouridine).

- Acid Stability: Hydroxymethyl substituents reduce acid-mediated degradation (e.g., ribopyranoside formation) compared to unsubstituted analogs ( ).

- Validation: Compare Ki values across analogs using enzyme kinetics (mouse kidney CDA assays) and correlate with computational TS modeling ( ).

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- FTIR: Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine (–NH₂) bands (~3260 cm⁻¹) ().

- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and furanyl protons (δ 6.0–6.5 ppm) ().

- X-ray Crystallography: Resolve non-planar conformations and hydrogen-bonding interactions (e.g., dihedral angles between pyrimidinone and benzimidazole rings) ().

Advanced: How can researchers resolve contradictions in reported biological activities of substituted 4(1H)-Pyrimidinones?

Methodological Answer:

- Assay Variability: Standardize conditions (pH, temperature, enzyme source) to minimize discrepancies ( vs. 6).

- Structural Analysis: Use X-ray crystallography or DFT calculations to compare electronic effects of substituents (e.g., electron-donating vs. withdrawing groups) ().

- Meta-Analysis: Compile Ki/IC50 data from multiple studies (e.g., ) and apply multivariate regression to identify key substituent-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.